Dimethyl 2,2-diisobutylmalonate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

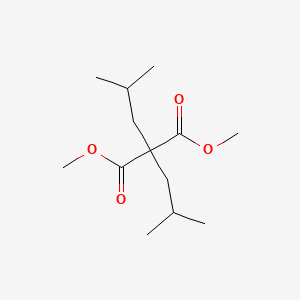

Dimethyl 2,2-diisobutylmalonate is an organic compound with the molecular formula C13H24O4 . It is also known as Dimethyl (2-methylpropyl)malonate .

Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 24 hydrogen atoms, and 4 oxygen atoms . The InChI code for this compound is1S/C13H24O4/c1-9(2)7-13(8-10(3)4,11(14)16-5)12(15)17-6/h9-10H,7-8H2,1-6H3 . Physical And Chemical Properties Analysis

This compound is a colorless to light-yellow liquid . Its molecular weight is 244.33 g/mol . The compound has a topological polar surface area of 52.6 Ų .Aplicaciones Científicas De Investigación

C-H Insertion and Carbonylation Reactions

A study demonstrated the use of dimethylmalonyl dichloride, which is closely related to Dimethyl 2,2-diisobutylmalonate, in generating a pyrimidinium salt. This compound further facilitated the formation of a free N-heterocyclic carbene (NHC), which underwent C-H insertion into a tertiary C-H bond and reversible carbonylation under mild conditions. This process offered a novel approach to diamidoketene synthesis, showcasing the compound's potential in creating complex organic molecules (Hudnall & Bielawski, 2009).

Electro-Carboxylation

Electro-carboxylation of 2-bromoisobutyramides, a process involving this compound, highlighted a synthetic pathway to ester-amides of 2,2-dimethylmalonic acid. This method utilized electroreduction in acetonitrile with carbon dioxide, demonstrating the compound's role in forming carboxylate anions under specific conditions, yielding high-purity ester-amides (Maran et al., 1988).

Protective Effects in Biological Systems

Research on Dimethyl Sulfoxide, a solvent often associated with this compound in studies, showed its ability to suppress ion currents and calcium influx induced by excitatory neurotransmitters in hippocampal neurons. This effect suggests potential protective roles against excitotoxic neuronal death, highlighting the broader implications of related compounds in neuroprotective strategies (Lu & Mattson, 2001).

Metal Complexation and Structural Analysis

A study on the complexation of dimethylmagnesium with alpha-diimines showcased the formation of neutral methyl-bridged dimeric complexes. This research provides insight into the structural and electronic characteristics of metal-organic frameworks involving this compound derivatives, furthering our understanding of their applications in catalysis and material science (Bailey et al., 2006).

Safety and Hazards

Dimethyl 2,2-diisobutylmalonate is associated with several hazards. It has been classified under GHS07 and carries the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, and avoiding ingestion and inhalation .

Propiedades

IUPAC Name |

dimethyl 2,2-bis(2-methylpropyl)propanedioate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O4/c1-9(2)7-13(8-10(3)4,11(14)16-5)12(15)17-6/h9-10H,7-8H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMSDGXIKDYLSHB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(C)C)(C(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-difluorophenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2874435.png)

![N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2874437.png)

![5-(2-fluorobenzyl)-8-methyl-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2874440.png)

![6-(4-Chlorophenyl)-2-[1-(1H-pyrazole-5-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2874442.png)

![2-(6-chloro-3-oxo-2-(o-tolyl)-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2874447.png)

![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide](/img/structure/B2874448.png)

![[3-(4-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2874449.png)

![(E)-methyl 2-(2-((1-methyl-1H-pyrazole-5-carbonyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2874450.png)

![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]piperazine-1-carboxamide](/img/structure/B2874452.png)